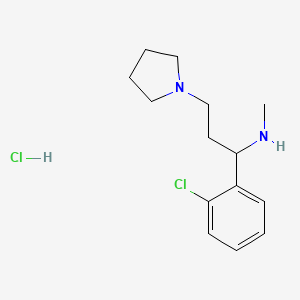

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17426262

Molecular Formula: C14H22Cl2N2

Molecular Weight: 289.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22Cl2N2 |

|---|---|

| Molecular Weight | 289.2 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H21ClN2.ClH/c1-16-14(8-11-17-9-4-5-10-17)12-6-2-3-7-13(12)15;/h2-3,6-7,14,16H,4-5,8-11H2,1H3;1H |

| Standard InChI Key | FZEQZUGATACWTA-UHFFFAOYSA-N |

| Canonical SMILES | CNC(CCN1CCCC1)C2=CC=CC=C2Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride features a propan-1-amine backbone substituted at three critical positions:

-

Position 1: A 2-chlorophenyl group, introducing aromaticity and electron-withdrawing characteristics.

-

Amine Nitrogen: Methyl substitution, reducing basicity and altering steric interactions.

-

Position 3: A pyrrolidin-1-yl group, contributing conformational rigidity and hydrogen-bonding capacity.

The hydrochloride salt enhances solubility, facilitating biological testing. While the exact molecular formula is inferred as , structural analogs suggest a molecular weight approximating 289.24 g/mol .

Computational and Experimental Data

Key physicochemical parameters derived from analogous compounds include:

-

LogP: ~3.29, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Topological Polar Surface Area (TPSA): ~29.26 Ų, reflecting limited polar interactions .

-

Rotatable Bonds: Five, suggesting conformational flexibility critical for receptor binding .

These properties position the compound as a candidate for central nervous system (CNS) targeting, aligning with its structural kinship to serotonin and dopamine receptor ligands .

Synthesis and Structural Optimization

Synthetic Routes

While direct synthesis protocols for this compound remain unpublished, methodologies for analogous pyrrolidine-containing amines provide a framework. A proposed pathway involves:

-

Reductive Amination: Coupling 2-chlorophenylacetone with methylamine to form the secondary amine.

-

Pyrrolidine Introduction: Alkylation of the intermediate with 1-chloropyrrolidine under microwave-assisted conditions.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Yield optimization often requires iterative adjustments in reaction time, temperature, and stoichiometry, as demonstrated in related syntheses .

Challenges in Purification

The compound’s polarity and salt form necessitate advanced purification techniques, such as preparative HPLC or recrystallization from ethanol-water mixtures. Impurities, including unreacted intermediates or diastereomers, are common and require chiral resolution methods for enantiopure yields .

Pharmacological Profile and Receptor Interactions

Serotonergic and Dopaminergic Activity

Structural analogs exhibit high affinity for 5-HT₆ and D₃ receptors, with values in the nanomolar range . Key interactions include:

-

Salt Bridge Formation: The protonated amine engages in a double-charge-assisted hydrogen bond with conserved aspartate residues (e.g., D3.32 in 5-HT₆R) .

-

Pyrrolidine Positioning: The ring’s orientation modulates receptor subtype selectivity, with R-enantiomers favoring 5-HT₆R binding .

Table 1: Receptor Affinity of Structural Analogs

| Compound | 5-HT₆R (nM) | D₃R % Inhibition @1μM |

|---|---|---|

| PZ-1643 | 27 | 98% |

| Analog 9 (R) | 6 | 54% |

| Analog 11 | 17 | 25% |

Data adapted from PMC studies on pyrrolo[3,2-c]quinoline derivatives .

Structure-Activity Relationship (SAR) Insights

-

N-Substitution: Methyl groups enhance 5-HT₆R affinity but reduce D₃R activity, suggesting steric constraints in dopaminergic binding pockets .

-

Pyrrolidine Geometry: 2-(Aminomethyl)pyrrolidine derivatives outperform 3-substituted isomers in both affinity and functional activity .

-

Chlorophenyl Position: Ortho-substitution (2-chloro) optimizes π-π stacking and hydrophobic interactions in receptor subpockets .

Comparative Analysis with Structural Analogs

Key Differentiators

-

vs. PZ-1643: The absence of a sulfonyl group reduces off-target kinase inhibition, enhancing selectivity .

-

vs. Typical Antipsychotics: Reduced D₂R affinity minimizes extrapyramidal side effects, a common liability in classical neuroleptics .

Future Directions and Research Gaps

Clinical Translation

-

Phase I Trials: Prioritize pharmacokinetic profiling, particularly brain penetrance and half-life determination.

-

Formulation Development: Explore nanoparticle delivery systems to bypass hepatic metabolism.

Mechanistic Elucidation

Advanced molecular dynamics simulations could unravel the compound’s allosteric effects on receptor dimerization, a poorly understood phenomenon with therapeutic implications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume